8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-29-23-22(24(34)28-26(29)35)32(17-20(33)18-36-21-10-6-3-7-11-21)25(27-23)31-14-12-30(13-15-31)16-19-8-4-2-5-9-19/h2-11,20,33H,12-18H2,1H3,(H,28,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITQFTYVODAWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC(COC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of MFCD07197182, also known as evenamide, is the core abnormalities in patients with schizophrenia. It specifically targets and reduces hippocampal dopaminergic activity.
Mode of Action
Evenamide interacts with its targets by modulating glutamate. This modulation has produced dramatic effects in the MAM model of schizophrenia, which closely mimics the changes observed in patients with schizophrenia. It reverses abnormal hippocampal neuronal activity and normalizes dopamine neuron population activity.
Biochemical Pathways
The affected biochemical pathway involves the glutamate system and dopaminergic activity within the hippocampus. By modulating glutamate, evenamide can reverse abnormal neuronal activity and normalize dopamine neuron population activity. This leads to improved cognition and normalized social interactions.
Pharmacokinetics
It’s important to note that pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The result of evenamide’s action is an improvement in symptoms of psychosis, social interactions, and cognition. Long-term, 25% of treated patients treated with evenamide as an add-on therapy met the criteria for remission. Its effects on neuronal firing, which persisted well beyond its half-life, indicated that it induces neuronal plasticity and may help with neuronal repair.
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability. These factors can include physical aspects like housing conditions and exposure to pollution, social aspects like community support and social inequality, economic aspects like employment status and poverty, cultural aspects like cultural beliefs and practices, and technological aspects like access to healthcare technology
Biological Activity
The compound 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , a derivative of purine, has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a purine core substituted with a benzylpiperazine and a phenoxypropyl group, contributing to its unique pharmacological profile.
Research indicates that this compound exhibits high affinity for adenosine receptors , particularly the A2A subtype. Adenosine receptors are involved in various physiological processes, including neurotransmission and immune response modulation. The interaction with these receptors may lead to various biological effects, such as:
- Neuroprotective effects : By modulating adenosine signaling, the compound may protect neurons from damage during ischemic events.
- Anti-inflammatory properties : The inhibition of pro-inflammatory cytokines through adenosine receptor activation has been documented.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | A2A receptor modulation | |
| Anti-inflammatory | Cytokine inhibition | |
| Antiproliferative | Cell cycle arrest |
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models of stroke significantly reduced neuronal death and improved functional recovery. The mechanism was attributed to enhanced adenosine signaling pathways that mitigate excitotoxicity.
- Anti-inflammatory Effects : In a murine model of autoimmune disease, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores. This suggests potential therapeutic applications in diseases characterized by excessive inflammation.
- Antiproliferative Activity : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved induction of apoptosis and cell cycle arrest at the G1 phase.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. Modifications to its structure have shown promise in increasing bioavailability and selectivity towards specific receptor subtypes.
Scientific Research Applications
This compound primarily acts as an adenosine A2A receptor antagonist , which has implications in various therapeutic areas, including neuroprotection, cardioprotection, and anti-inflammatory effects. The A2A receptor plays a crucial role in modulating neurotransmitter release and can influence conditions such as Parkinson's disease and schizophrenia.
Neurological Disorders
Research indicates that antagonists of the A2A receptor can provide neuroprotective effects. In models of Parkinson’s disease, compounds like 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have shown promise in improving motor function and reducing neuroinflammation.
Cardiovascular Health
The compound's ability to modulate vascular tone through A2A receptor antagonism suggests potential applications in treating heart failure and other cardiovascular conditions. By inhibiting the vasodilatory effects of adenosine, it may help maintain blood pressure during stress.
Cancer Therapy
Studies have explored the use of A2A antagonists in cancer therapy, particularly in enhancing the efficacy of chemotherapy. The antagonism can lead to improved immune response against tumors by preventing the immunosuppressive effects mediated by adenosine.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
